
Gallium, dichloro(2,4,6-trimethylphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gallium, dichloro(2,4,6-trimethylphenyl)- is an organogallium compound that features a gallium atom bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of gallium, dichloro(2,4,6-trimethylphenyl)- typically involves the reaction of gallium trichloride with 2,4,6-trimethylphenylmagnesium bromide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants and products. The reaction proceeds as follows:
GaCl3+C6H2(CH3)3MgBr→GaCl2(C6H2(CH3)3)+MgBrCl
Industrial Production Methods
While specific industrial production methods for gallium, dichloro(2,4,6-trimethylphenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Gallium, dichloro(2,4,6-trimethylphenyl)- can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as alkyl or aryl groups.
Oxidation and Reduction: The compound can participate in redox reactions, where the gallium center can be oxidized or reduced.
Coordination Chemistry: The gallium center can coordinate with ligands, forming complexes with different geometries and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds, which can replace the chlorine atoms under inert conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.
Coordination Chemistry: Ligands such as phosphines, amines, or carboxylates can be used to form coordination complexes.
Major Products Formed
Substitution Reactions: Products include organogallium compounds with different substituents.
Oxidation and Reduction: Products include gallium compounds in different oxidation states.
Coordination Chemistry: Products include gallium coordination complexes with various ligands.
Applications De Recherche Scientifique
Gallium, dichloro(2,4,6-trimethylphenyl)- has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other organogallium compounds and as a catalyst in organic reactions.
Materials Science: Used in the preparation of gallium-containing materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of gallium, dichloro(2,4,6-trimethylphenyl)- involves its ability to form stable complexes with various ligands. The gallium center can coordinate with different atoms or groups, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
Gallium, dichloro(2,4,6-trimethylphenyl)-: Features a gallium center bonded to two chlorine atoms and a 2,4,6-trimethylphenyl group.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar structure but with different substituents on the phenyl ring.
Gallium, dichloro(2,4,6-trimethylphenyl)-: Similar coordination chemistry but with different ligands.
Uniqueness
Gallium, dichloro(2,4,6-trimethylphenyl)- is unique due to its specific combination of gallium, chlorine, and 2,4,6-trimethylphenyl groups. This combination imparts unique chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
109391-14-2 |
|---|---|
Formule moléculaire |
C9H11Cl2Ga |
Poids moléculaire |
259.81 g/mol |
Nom IUPAC |
dichloro-(2,4,6-trimethylphenyl)gallane |
InChI |
InChI=1S/C9H11.2ClH.Ga/c1-7-4-8(2)6-9(3)5-7;;;/h4-5H,1-3H3;2*1H;/q;;;+2/p-2 |
Clé InChI |
GWAJRBYBASTMAY-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Ga](Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


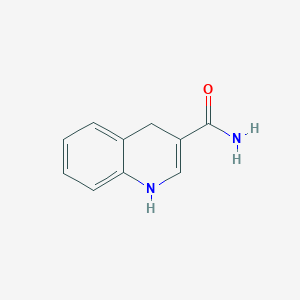
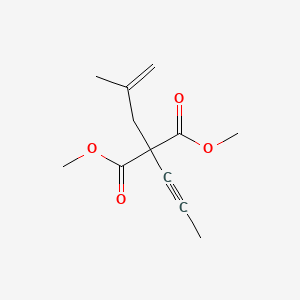
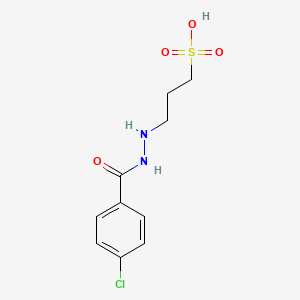
![3,5-Dichloro-4-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]aniline](/img/structure/B14328525.png)
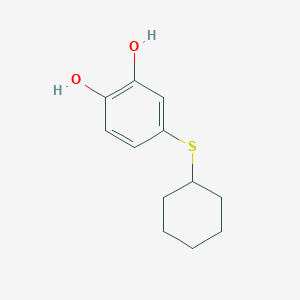
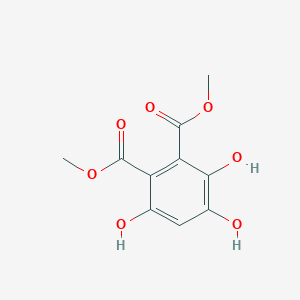
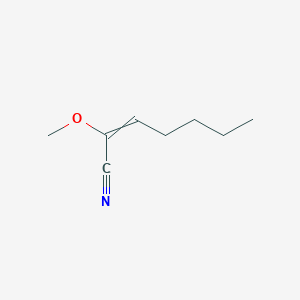
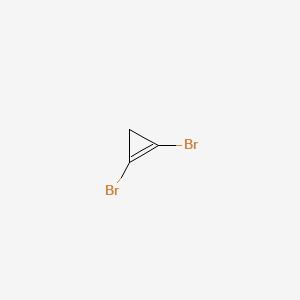

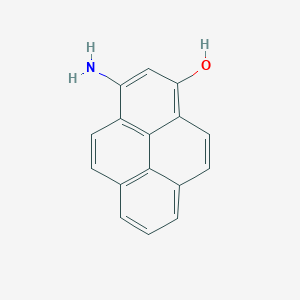
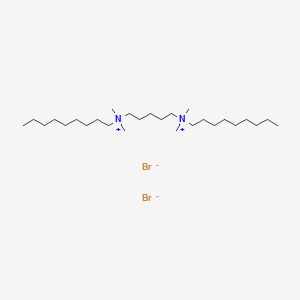
![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)
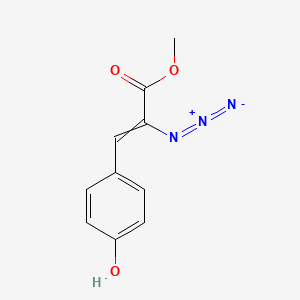
![Formamide, N-[2-(phenylamino)ethyl]-](/img/structure/B14328596.png)
